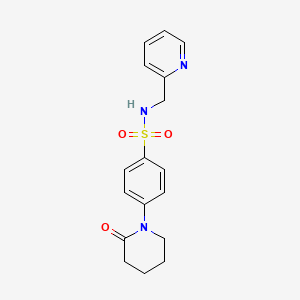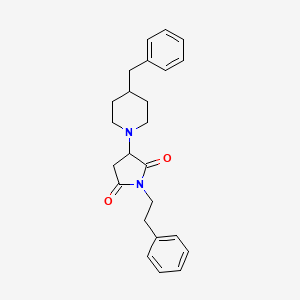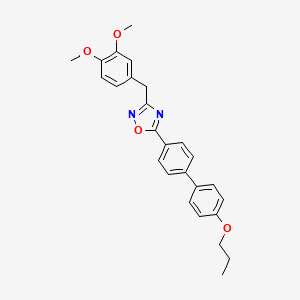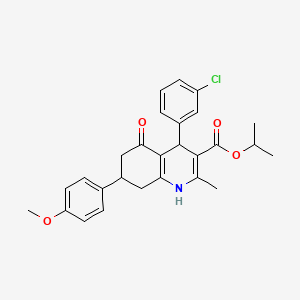![molecular formula C15H23NO3 B5140304 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine, also known as MEM, is a chemical compound that belongs to the family of morpholine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. MEM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine acts as a competitive antagonist at the NMDA receptor, binding to a specific site on the receptor and preventing the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the NMDA receptor, which can have various effects on neuronal function. The exact mechanism of action of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
The binding of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine to the NMDA receptor can have various biochemical and physiological effects on the brain. It has been shown to decrease the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and reward processing. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to decrease the activity of certain enzymes, such as protein kinase C, which are involved in signal transduction pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine in scientific research is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
One limitation of using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine is its potential toxicity at high doses. It has been shown to cause neuronal damage and cell death in animal models, particularly at concentrations above 1 mM. Therefore, caution should be taken when using 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine in laboratory experiments, and proper safety protocols should be followed.
Direcciones Futuras
There are several future directions for research on 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of more selective NMDA receptor antagonists, which could have potential therapeutic applications in neurological disorders. Another area of research is the investigation of the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine and its effects on neuronal function.
Métodos De Síntesis
The synthesis of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine involves the reaction of 2-(2-methylphenoxy)ethanol with morpholine in the presence of a catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine. The purity of 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has been used as a tool in scientific research to study the function of neurotransmitter receptors in the brain. It has been shown to selectively bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. 4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine has also been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14-4-2-3-5-15(14)19-13-12-18-11-8-16-6-9-17-10-7-16/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKSTEODWBYFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)
![1-ethyl-4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5140250.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5140258.png)

![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)


![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)
